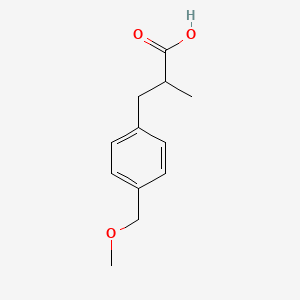
4-methyl-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidinedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidinedihydrochloride is a synthetic organic compound that features a piperidine ring substituted with a 4-methyl-4H-1,2,4-triazol-3-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidinedihydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Substitution on the Piperidine Ring: The piperidine ring is then functionalized with the triazole moiety. This can be achieved through nucleophilic substitution reactions where the triazole acts as a nucleophile.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the concentration of reactants. Continuous flow reactors might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the triazole ring.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The piperidine ring can undergo various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from the methyl groups.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Introduction of various functional groups onto the piperidine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-methyl-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidinedihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
Medically, this compound has potential applications in drug discovery and development. Its triazole moiety is known for its bioactivity, and the compound could be explored for its potential as a therapeutic agent.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-methyl-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidinedihydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-methyl-4H-1,2,4-triazole
- 4-methylpiperidine
- 1,2,4-triazole derivatives
Uniqueness
What sets 4-methyl-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidinedihydrochloride apart is the combination of the triazole and piperidine rings in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H18Cl2N4 |
|---|---|
Molekulargewicht |
253.17 g/mol |
IUPAC-Name |
4-methyl-4-(4-methyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride |
InChI |
InChI=1S/C9H16N4.2ClH/c1-9(3-5-10-6-4-9)8-12-11-7-13(8)2;;/h7,10H,3-6H2,1-2H3;2*1H |
InChI-Schlüssel |
FEGZRCODPRMNIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCNCC1)C2=NN=CN2C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


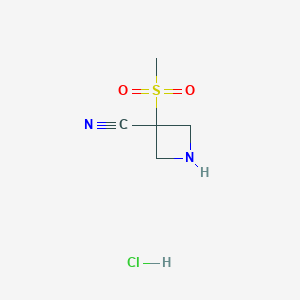

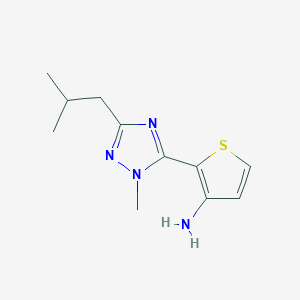
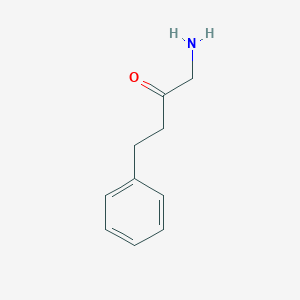

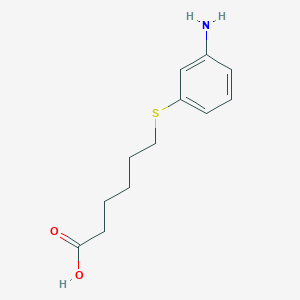
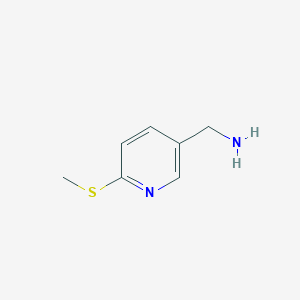
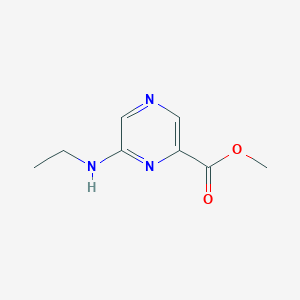
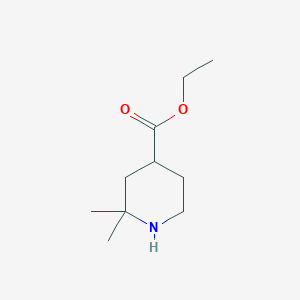
![I+/--(Aminomethyl)bicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B13519752.png)
![4-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13519761.png)
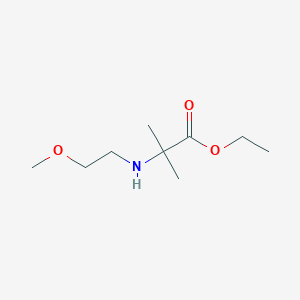
![3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylicacid](/img/structure/B13519774.png)
